NITD-609 Enantiomer

Malaria Antimalarial Drug Discovery Stereoselectivity

This (1S,3R)-NITD-609 Enantiomer (CAS 1193314-24-7) is the rigorously defined, less-active stereoisomer of cipargamin (KAE609), exhibiting >100-fold reduced potency (IC50 ~77 nM) vs. the clinical 1R,3S enantiomer. It is an indispensable, stereochemistry-validated negative control for dissecting PfATP4 inhibition, validating resistance mutations, and calibrating chiral purity of cipargamin batches. Researchers rely on this enantiomer to exclude non-specific effects in antimalarial target engagement studies—generic substitution is impossible due to stereospecific activity.

Molecular Formula C19H14Cl2FN3O
Molecular Weight 390.2 g/mol
CAS No. 1193314-24-7
Cat. No. B1450954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD-609 Enantiomer
CAS1193314-24-7
Molecular FormulaC19H14Cl2FN3O
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
InChIInChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1
InChIKeyCKLPLPZSUQEDRT-YLVJLNSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NITD-609 Enantiomer (CAS 1193314-24-7): An Essential Tool for Studying PfATP4-Mediated Antimalarial Activity and Stereoselectivity


NITD-609 Enantiomer (CAS 1193314-24-7) is the stereochemically defined (1S,3R) enantiomer of cipargamin (also known as KAE609 or NITD609) . This spiroindolone compound serves as a crucial research tool for probing the stereoselective interaction with the Plasmodium falciparum P-type ATPase (PfATP4) and for establishing baseline activity in mechanistic and resistance studies [1]. Unlike the clinical candidate cipargamin which possesses the active 1R,3S configuration, this enantiomer is the less active stereoisomer, making it indispensable for understanding structure-activity relationships and target engagement [2].

Why Researchers Cannot Substitute NITD-609 Enantiomer with Other Spiroindolones or Antimalarial Agents


Generic substitution is not possible because the stereochemistry of spiroindolones is the primary determinant of their antimalarial potency [1]. The active enantiomer (1R,3S configuration) exhibits sub-nanomolar activity against Plasmodium falciparum (IC50 ~0.5-1.4 nM), whereas the (1S,3R) enantiomer (NITD-609 Enantiomer, CAS 1193314-24-7) shows significantly reduced potency (IC50 77 nM) . This >100-fold difference in activity is critical for experimental controls and for dissecting the stereospecific requirements of PfATP4 inhibition [2]. Furthermore, the compound targets a novel mechanism (disruption of parasite Na+ homeostasis via PfATP4 inhibition) that is orthogonal to existing antimalarials like artemisinins or chloroquine, making it essential for resistance and combination therapy studies [3].

Quantitative Differentiation of NITD-609 Enantiomer (CAS 1193314-24-7) from Active Cipargamin and Standard Antimalarials


Antiplasmodial Potency: A >100-Fold Reduction Relative to the Active (1R,3S) Enantiomer

The NITD-609 Enantiomer (1S,3R) exhibits a stark reduction in antiplasmodial activity compared to its active (1R,3S) counterpart . This is the most critical differential feature, validating its use as a negative control or for stereospecificity studies. Against the drug-sensitive P. falciparum NF54 strain, the enantiomer has an IC50 of 77 nM , whereas the active (1R,3S) enantiomer (cipargamin) exhibits IC50 values in the range of 0.5–1.4 nM [1].

Malaria Antimalarial Drug Discovery Stereoselectivity

Comparative In Vivo Efficacy: NITD-609 Enantiomer vs. Standard Antimalarials in the P. berghei Mouse Model

In the P. berghei rodent malaria model, the active compound (NITD609) demonstrates superior potency, achieving an ED50 of 1.2 mg/kg [1]. This is substantially more potent than the established antimalarial drugs artesunate (ED50 = 6.2 mg/kg) and chloroquine (ED50 = 1.9 mg/kg) in the same model [1]. While the enantiomer is less active, this data highlights the potential of the chemotype and underscores the importance of stereochemistry for in vivo translation.

Malaria In Vivo Pharmacology Preclinical Development

Favorable In Vitro Safety Profile: High Selectivity Index and Low hERG Liability

The active compound NITD609 demonstrates a highly favorable selectivity index (CC50/IC50 > 10,000), indicating minimal cytotoxicity at therapeutically relevant concentrations [1]. Additionally, it shows no significant inhibition of the hERG channel (IC50 > 30 μM), suggesting a low risk of cardiotoxicity [1]. While this data pertains to the active enantiomer, it establishes a benchmark for the spiroindolone scaffold, making the less active enantiomer a useful tool for dissecting on-target vs. off-target toxicities in comparative studies.

Drug Safety Toxicology Cardiotoxicity

Optimal Research and Industrial Use Cases for NITD-609 Enantiomer (CAS 1193314-24-7)


Stereochemical Control in PfATP4 Target Engagement Assays

As the less active (1S,3R) enantiomer, this compound serves as an essential negative control in PfATP4 binding and functional assays . Researchers can differentiate specific, stereoselective inhibition (observed with the active 1R,3S enantiomer) from non-specific effects by directly comparing the two enantiomers . This is critical for validating the mechanism of action of new chemical series targeting PfATP4.

Resistance Mechanism and Parasite Fitness Studies

The compound's reduced activity against wild-type P. falciparum (IC50 = 77 nM) makes it a useful tool in resistance studies. By comparing the growth and fitness of parasites under selective pressure from the active vs. inactive enantiomer, researchers can probe the stereospecificity of resistance mutations in the PfATP4 gene and understand the evolutionary constraints on target mutation .

Analytical Reference Standard for Purity and Identity Testing

The defined stereochemistry and high purity (typically >97-98% by HPLC) make this enantiomer an ideal analytical reference standard. It can be used to confirm the stereochemical purity of synthesized cipargamin batches, to calibrate chiral chromatographic methods, or to identify the enantiomer as a potential impurity in active pharmaceutical ingredient (API) production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NITD-609 Enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.